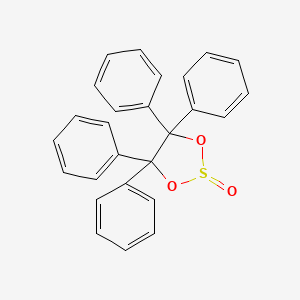
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide is an organosulfur compound with the molecular formula C26H20O3S. This compound is characterized by a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom. The presence of four phenyl groups attached to the ring enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of a suitable precursor with sulfur dioxide. One common method involves the cyclization of a diol with sulfur dioxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: A simpler analog with similar reactivity but lacking the phenyl groups.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A related compound with phosphorus instead of sulfur.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with different reactivity.
Uniqueness
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide is unique due to the presence of four phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
CAS No. |
34737-62-7 |
|---|---|
Molecular Formula |
C26H20O3S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4,4,5,5-tetraphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C26H20O3S/c27-30-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(29-30,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
PTYZVNIRLCVZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(OS(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


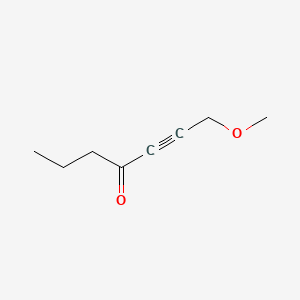

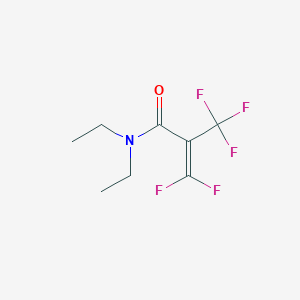
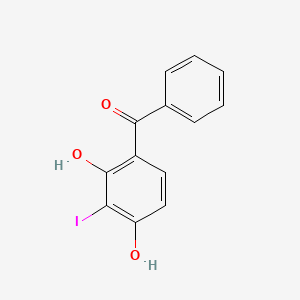

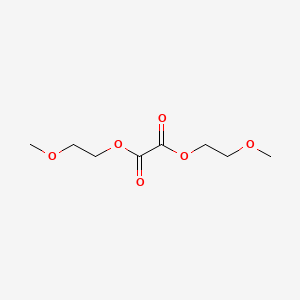
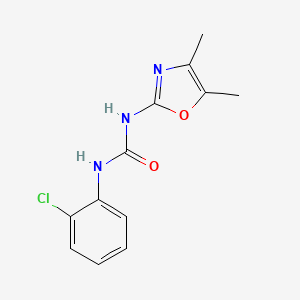
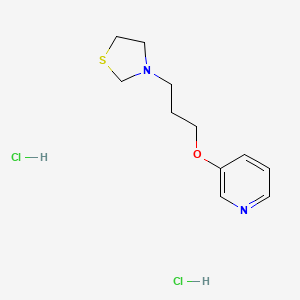

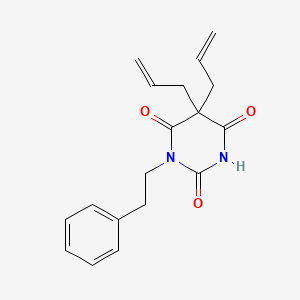


![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

